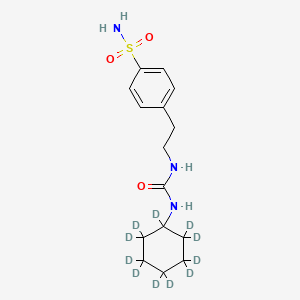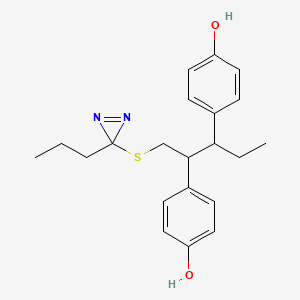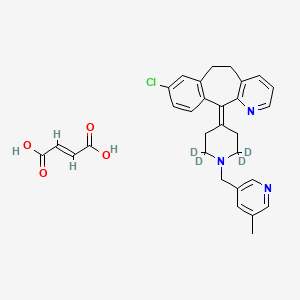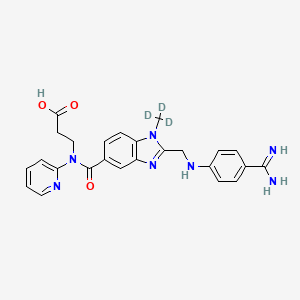
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7, also known as methoxydine-d7, is a deuterated analog of the opioid analgesic drug methoxydine. Methoxydine-d7 is a useful compound for scientific research as it allows for the tracking and identification of the drug in biological systems using mass spectrometry.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 is similar to that of methoxydine. Methoxydine-d7 is an opioid analgesic that works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the production of analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 are similar to those of methoxydine. Methoxydine-d7 produces analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. It also produces sedative and euphoric effects, as well as respiratory depression and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in lab experiments is that it allows for the tracking and identification of the drug in biological systems using mass spectrometry. This allows for the study of the drug's pharmacokinetics and metabolism in vivo. However, one limitation of using 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 is that it is a synthetic compound and may not accurately reflect the effects of the naturally occurring compound in vivo.
Zukünftige Richtungen
1. Further studies on the pharmacokinetics and metabolism of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in vivo.
2. Investigation of the potential therapeutic uses of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in pain management.
3. Development of novel deuterated analogs of opioid analgesics for use in scientific research.
4. Exploration of the potential use of deuterated compounds in drug discovery and development.
Synthesemethoden
Methoxydine-d7 can be synthesized through the reaction of deuterated benzaldehyde with 2-methoxy-5-methyl-N-(1-methylethyl)-β-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the deuterated analog of methoxydine.
Wissenschaftliche Forschungsanwendungen
Methoxydine-d7 is primarily used in scientific research to track and identify the drug in biological systems using mass spectrometry. This allows for the study of the drug's pharmacokinetics and metabolism in vivo.
Eigenschaften
CAS-Nummer |
1794759-98-0 |
|---|---|
Produktname |
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7 |
Molekularformel |
C20H25NO2 |
Molekulargewicht |
318.468 |
IUPAC-Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
InChI-Schlüssel |
RVLZASYGBPIYCA-HSNISVEUSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)


![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)